molecular formula C13H18O3 B094925 Hexyl 4-hydroxybenzoate CAS No. 1083-27-8

Hexyl 4-hydroxybenzoate

Cat. No. B094925
CAS RN: 1083-27-8
M. Wt: 222.28 g/mol
InChI Key: ULULAZKOCFNOIM-UHFFFAOYSA-N
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Description

Hexyl 4-hydroxybenzoate is a chemical compound that can be considered an ester derivative of 4-hydroxybenzoic acid (4-HBA). While the provided papers do not directly discuss hexyl 4-hydroxybenzoate, they provide insights into the properties and reactions of 4-HBA and its derivatives, which can be extrapolated to hexyl 4-hydroxybenzoate. 4-HBA is a versatile intermediate for various value-added bioproducts with applications in food, cosmetics, pharmacy, and other industries . Its alkyl esters, known as parabens, are widely used as preservatives .

Synthesis Analysis

The synthesis of 4-HBA derivatives typically involves the esterification of 4-HBA with alcohols. In the context of hexyl 4-hydroxybenzoate, this would involve a reaction between 4-HBA and hexanol. The papers discuss the biosynthesis of 4-HBA and its derivatives using microbial processes . For instance, a marine bacterium was found to produce 4-HBA and its alkyl esters naturally . Additionally, metabolic engineering approaches have been employed to synthesize 4-HBA derivatives in Escherichia coli .

Molecular Structure Analysis

The molecular structure of 4-HBA derivatives, such as methyl 4-hydroxybenzoate, has been analyzed using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis . These studies provide detailed information on the intermolecular interactions and crystal packing, which are essential for understanding the properties of the compound. Although hexyl 4-hydroxybenzoate is not specifically mentioned, similar analytical techniques could be applied to determine its molecular structure.

Chemical Reactions Analysis

4-HBA and its derivatives undergo various chemical reactions. For example, 4-HBA can be converted into its coenzyme A (CoA) thioesters by specific coenzyme A ligases, which is the initial step in the anaerobic degradation of the compound . The degradation pathway includes a dehydroxylation step catalyzed by a 4-hydroxybenzoyl coenzyme A reductase . Additionally, 4-HBA derivatives can be synthesized through cyclocondensation reactions, as seen in the synthesis of azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-HBA derivatives are influenced by their molecular structure. For instance, the solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from 4-HBA were studied, showing how the nature of substituents affects the color of the dyes . The ionization constants and the effects of acid and base on the visible absorption spectra of these dyes were also reported . In the case of hexyl 4-hydroxybenzoate, similar properties such as solubility, melting point, and reactivity would be relevant.

Scientific Research Applications

  • 4-HBA serves as a versatile intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, fungicides, etc. Synthetic biology and metabolic engineering approaches have been employed to biosynthesize 4-HBA and its derivatives (Wang et al., 2018).

  • Analysis of 4-hydroxybenzoates and their metabolites was conducted after keratinocytes were exposed to UV radiation, indicating its use in understanding the effects of cosmetic and pharmaceutical products on the skin (Lee et al., 2017).

  • Methyl 4-hydroxybenzoate, a common cosmetic and food preservative, was analyzed through single crystal X-ray structure and Hirshfeld surface analysis to understand its molecular properties and pharmaceutical activity (Sharfalddin et al., 2020).

  • Marine bacteria producing 4-HBA and its alkyl esters (parabens) were discovered, suggesting a biotechnological approach for producing these petrochemical products, which are commonly used preservatives (Peng et al., 2006).

  • The dermal absorption and hydrolysis of parabens (esters of 4-hydroxybenzoic acid) were studied in human and minipig skin, contributing to our understanding of paraben metabolism and potential local toxicity (Jewell et al., 2007).

  • Sodium 4-hydroxybenzoate was evaluated as a trap for hydroxyl radicals, aiding in understanding molecular and tissue damage induced by reactive oxygen species (Ste-Marie et al., 1996).

  • The synthesis of halogen-decorated para-/meta-hydroxybenzoates via iridium-catalyzed borylation and oxidation offered a new method for incorporating halogens into hydroxybenzoates, important for food and pharmaceutical industries (Shahzadi et al., 2018).

  • High-yield production of 4-HBA from bio-based substrates like glucose or glycerol by engineered Pseudomonas taiwanensis VLB120 demonstrates a sustainable alternative to fossil-based production (Lenzen et al., 2019).

Safety And Hazards

Hexyl 4-hydroxybenzoate is associated with certain hazards. It can cause skin irritation (H315), allergic skin reactions (H317), and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

hexyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9,14H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULAZKOCFNOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044514
Record name Hexylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 4-hydroxybenzoate

CAS RN

1083-27-8
Record name Hexyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl p-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylparaben
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl 4-Hydroxybenzoate
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Record name HEXYLPARABEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
GW Lu, S Valiveti, J Spence, C Zhuang… - International journal of …, 2009 - Elsevier
… butyl 4-hydroxybenzoate and hexyl 4-hydroxybenzoate in the artificial … In the case of hexyl 4-hydroxybenzoate (Table 6), artificial … Although the sebum flux of hexyl 4-hydroxybenzoate in …
Number of citations: 63 www.sciencedirect.com
S Valiveti, GW Lu - International journal of pharmaceutics, 2007 - Elsevier
… 3 demonstrates a window between hexyl 4-hydroxybenzoate and nonyl 4-hydroxybenzoate (C 6 –C 9 ) in which the skin flux of these compounds are extremely low but the sebum flux …
Number of citations: 32 www.sciencedirect.com
S Valiveti, J Wesley, GW Lu - International Journal of Pharmaceutics, 2008 - Elsevier
… Amyl-4-hydroxybenzoate, hexyl-4-hydroxybenzoate, phenyl-4-hydroxybenzoate and ethyhexyl-4-hydrxybenzoate were obtained from TCI America (Portland, OR). Acetonitrile, methanol…
Number of citations: 45 www.sciencedirect.com
김경미 - 2014 - dspace.ewha.ac.kr
… The retention times of PTX and internal standard (n-Hexyl 4-hydroxybenzoate, IS) were approximately 13.7 and 23.4 min, …
Number of citations: 0 dspace.ewha.ac.kr
R Kamata, F Shiraishi, J Nishikawa, J Yonemoto… - Toxicology in vitro, 2008 - Elsevier
… Of six positives, n-hexyl 4-hydroxybenzoate, n-pentyl 4-hydroxybenzoate and benzyl 4-hydroxybenzoate showed the highest agonistic activities with values over 0.1% that of all-trans RA…
Number of citations: 77 www.sciencedirect.com
I Kubo, P Xiao, K Nihei, K Fujita… - Journal of Agricultural …, 2002 - ACS Publications
… Both hexyl 3,5-dihydroxybenzoate (17) and hexyl 4-hydroxybenzoate (18) were synthesized and tested for their antifungal activity against S. cerevisiae. Neither benzoate showed any …
Number of citations: 68 pubs.acs.org
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com
T Tazawa, Y Mori, A Kobayashi, K Nakane… - Analytical …, 2015 - Springer
… hexyl benzoate (6B), hexyl 4-hydroxybenzoate (6PB), and heptyl 4-hydroxybenzoate (7PB) were obtained from Tokyo Chemical Industries (Tokyo, Japan). All other reagents and …
Number of citations: 9 link.springer.com
S Yamauchi, H Mori - Journal of Chromatography A, 1990 - Elsevier
To find a series of compounds for use as internal standards in reversed-phase high-performance liquid chromatography, about 70 commerically available phenols were …
Number of citations: 10 www.sciencedirect.com
C Owen, K James, L Sampson… - Journal of pharmacy and …, 2003 - academic.oup.com
Oestrone sulphatase is an important target in the fight against hormone-dependent breast cancer. In an effort to investigate the reported definitive pharmacophore for oestrone …
Number of citations: 29 academic.oup.com

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